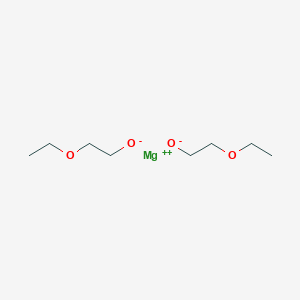
Magnesium bis(2-ethoxyethanolate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Magnesium bis(2-ethoxyethanolate) can be synthesized through the reaction of magnesium with 2-ethoxyethanol. The reaction typically involves the following steps:
Preparation of 2-ethoxyethanol: This compound can be synthesized by the reaction of ethanol with ethylene oxide under acidic conditions.
Reaction with Magnesium: Magnesium metal is reacted with 2-ethoxyethanol in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of ethanol, 2-ethoxy-, magnesium salt follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
Magnesium bis(2-ethoxyethanolate) undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide and potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can produce ethoxy-substituted halides .
科学的研究の応用
Magnesium bis(2-ethoxyethanolate) has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of ethanol, 2-ethoxy-, magnesium salt involves its ability to act as a nucleophile or electrophile in chemical reactions. The magnesium ion can coordinate with various ligands, facilitating the formation of new chemical bonds . The compound can also participate in redox reactions, where it can either donate or accept electrons .
類似化合物との比較
Similar Compounds
Magnesium ethoxide: Similar to ethanol, 2-ethoxy-, magnesium salt, but with ethoxide groups instead of ethoxyethanol groups.
Magnesium methoxide: Contains methoxide groups instead of ethoxyethanol groups.
Uniqueness
Magnesium bis(2-ethoxyethanolate) is unique due to its ethoxyethanol groups, which provide distinct chemical properties compared to other magnesium alkoxides. These properties include higher solubility in organic solvents and different reactivity patterns .
特性
CAS番号 |
14064-03-0 |
|---|---|
分子式 |
C8H18MgO4 |
分子量 |
202.53 g/mol |
IUPAC名 |
magnesium;2-ethoxyethanolate |
InChI |
InChI=1S/2C4H9O2.Mg/c2*1-2-6-4-3-5;/h2*2-4H2,1H3;/q2*-1;+2 |
InChIキー |
CVPGMAAATOZCID-UHFFFAOYSA-N |
SMILES |
CCOCC[O-].CCOCC[O-].[Mg+2] |
正規SMILES |
CCOCC[O-].CCOCC[O-].[Mg+2] |
Key on ui other cas no. |
14064-03-0 46142-17-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















